4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
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Overview
Description
4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a benzoxadiazocine ring system.
Preparation Methods
The synthesis of 4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves several steps. One common method includes the reaction of 8-bromo-2-oxo-2H-chromene-3-carboxylic acid with HOBt (1-hydroxybenzotriazole) and pyrazole in the presence of DCC (dicyclohexylcarbodiimide) in dichloromethane at low temperatures . The reaction mixture is then warmed to room temperature and stirred for 24 hours, followed by purification through flash column chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds include other benzoxadiazocine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly affect their properties and applications. The uniqueness of 4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione lies in its specific substituents, which confer unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable subject of study for chemists, biologists, and medical researchers.
Properties
IUPAC Name |
4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c1-4-24-15-8-6-14(7-9-15)23-19(26)22-18-12(2)20(23,3)25-17-10-5-13(21)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJOPUBMFPEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)Br)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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